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Introduction

Aluminum was historically a primary material for metallization in integrated circuits, valued for
its low resistivity and good adhesion to silicon dioxide. However, the direct application of
aluminum on silicon presents challenges such as junction spiking and electromigration. The
formation of aluminum silicide at the metal-silicon interface is a critical aspect of device
fabrication, influencing contact resistance and device reliability. These application notes provide
a comprehensive overview of the use of aluminum and its silicides in semiconductor devices,
with detailed protocols for fabrication and characterization. While the primary audience for this
document is researchers in semiconductor technology, the fundamental principles of thin-film
deposition and characterization may be of interest to professionals in other scientific fields,
including those in drug development utilizing microfluidic or sensor devices that may involve
similar fabrication techniques.

Applications of Aluminum and Aluminum Silicide in
Semiconductors

Aluminum and its silicides serve several key functions in semiconductor devices:

¢ Interconnects: Aluminum films are widely used to form the conductive lines that connect
different components within an integrated circuit. Alloying aluminum with small percentages
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of silicon and copper enhances its performance by mitigating issues like electromigration and
junction spiking.

o Ohmic Contacts: A primary application is to create low-resistance ohmic contacts to silicon,
enabling efficient current flow between the metal layer and the semiconductor. The formation
of a silicide layer is often crucial for achieving a good ohmic contact.

o Schottky Barriers: Depending on the doping of the silicon, the aluminum-silicon interface can
form a Schottky barrier, which is a rectifying contact. This property is utilized in the
fabrication of Schottky diodes.

 Diffusion Barrier: In some metallization schemes, silicide layers can act as a diffusion barrier
to prevent the intermixing of aluminum with the underlying silicon, which is particularly
important for shallow junctions.

Data Presentation: Properties and Process
Parameters

The following tables summarize key quantitative data related to aluminum and aluminum
silicide in semiconductor applications.

Table 1: Physical and Electrical Properties of Materials

Coefficient of

Material Resistivity (uQ-cm)  Melting Point (°C) Thermal Expansion
(10-¢/°C)
Aluminum (Al) 27-3.0 660 23.5
Silicon (Si) Dependent on doping 1414 2.6
Titanium Silicide
o 13- 16 ~1540 10.5
(TiSiz2)
Cobalt Silicide (CoSi2) 14 -20 1326 10.14
Nickel Silicide (NiSi) 14 - 20 992 10.5
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Table 2: Typical Process Parameters for Aluminum Contact Formation

Typical
Process Step Parameter Notes
Value/Range

- Sputtering, Sputtering is common
Deposition Method ) )
Evaporation for Al-Si alloys.

. . ) Helps prevent junction
Target Composition Al with 1% Si o
spiking.

For high-purity film
Base Pressure <1x10-® Torr -
deposition.

Below the Al-Si
Annealing Temperature 400 - 550 °C eutectic temperature
of 577 °C.[1]

Sufficient for silicide
] ] formation and
Time 15 - 30 minutes ) ]
improving contact

resistance.

A reducing
Ambient Forming Gas (N2/Hz2) atmosphere prevents

oxidation.

Table 3: Contact Resistance of Aluminum on Silicon
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Contact Resistivity = Annealing

Contact Type Doping .
(pc) (2-cm?3) Conditions
] 400°C, 15 min,
Al on p-type Si Boron 54x10°6-6.5x10"° ]
Forming Gas
] ] Pre-alloy values are
) ) Varies with surface » )
Al-Sion n+ Si Phosphorus ) sensitive to interface
cleanliness )
quality.
Consistent low
] ) Varies with alloy resistance requires
Al-Si on p+ Si Boron . ) )
composition supersaturation of Si

in Al.

Experimental Protocols
Protocol for Aluminum Ohmic Contact Fabrication

This protocol outlines the steps for creating aluminum ohmic contacts on a silicon wafer,
including the formation of an aluminum-silicon interface.

o Wafer Cleaning:

o Perform a standard RCA clean or a piranha etch (a mixture of sulfuric acid and hydrogen
peroxide) to remove organic residues.

o Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer from the

silicon surface.
o Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.
o Metal Deposition (Sputtering):
o Immediately transfer the cleaned wafer to a sputter deposition system.
o Use a target of aluminum with 1% silicon (Al-1%Si) to prevent junction spiking.

o Evacuate the chamber to a base pressure of at least 1 x 10~° Torr.
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o Introduce argon gas and ignite the plasma.

o Sputter deposit the Al-1%Si film to the desired thickness (e.g., 200-500 nm).

» Photolithography (Patterning the Contacts):
o Apply a layer of photoresist to the wafer.
o Use a mask aligner to expose the photoresist with the desired contact pattern.
o Develop the photoresist to create a patterned mask.

e Etching:

o Use a suitable aluminum etchant to remove the metal from the areas not protected by the
photoresist.

o Rinse with DI water and strip the remaining photoresist.
e Annealing (Sintering):
o Place the wafer in a tube furnace or rapid thermal annealing (RTA) system.

o Anneal at 450°C for 30 minutes in a forming gas (e.g., 95% N2z, 5% Hz) ambient. This step
promotes the formation of a uniform aluminum-silicon interface and reduces contact
resistance.[2]

Protocol for Transmission Line Method (TLM) for
Contact Resistance Measurement

The Transmission Line Method (TLM) is a standard technique to determine the specific contact
resistance of a metal-semiconductor interface.[3]

e Fabricate TLM Test Structure:

o Design a photomask with a series of rectangular metal contacts of the same width (W) and
length (L) but with varying spacing (d) between them on a uniformly doped semiconductor
region.
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o Fabricate the contacts using the protocol described in section 4.1.

» Electrical Measurement:
o Use a probe station with a semiconductor parameter analyzer.

o Measure the total resistance (R_T) between adjacent pairs of contacts for each spacing
(d). This is done by applying a voltage and measuring the resulting current.[3]

e Data Analysis:

[¢]

Plot the measured total resistance (R_T) as a function of the contact spacing (d).

o Perform a linear fit to the data points. The equation for the total resistance is: R_T = (R_sh
/W) *d+ 2*R_cwhere R_sh is the sheet resistance of the semiconductor under the
contact, W is the contact width, and R_c is the contact resistance.

o The y-intercept of the linear fit gives 2 * R_c.
o The slope of the line is R_sh / W, from which the sheet resistance can be calculated.

o The specific contact resistivity (p_c) is then calculated using the equation: p c=R_Cc*A ¢
where A_c is the area of the contact.

Protocol for X-ray Photoelectron Spectroscopy (XPS)
Analysis of Aluminum Silicide

XPS is a surface-sensitive technique used to determine the elemental composition and
chemical states of the top few nanometers of a material.

e Sample Preparation:

o Prepare a sample with a thin film of aluminum deposited on a silicon substrate, which has
undergone annealing to form a silicide layer.

o Ensure the sample is clean and free from adventitious carbon contamination as much as
possible. Samples can be briefly rinsed with a solvent like isopropanol and dried with

nitrogen.
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e Instrument Setup:
o Mount the sample in the XPS ultra-high vacuum (UHV) chamber.
o Use a monochromatic Al Ka or Mg Ka X-ray source.
o Data Acquisition:
o Acquire a survey spectrum to identify all the elements present on the surface.
o Acquire high-resolution spectra for the Al 2p, Si 2p, and O 1s core levels.
o Data Analysis:
o Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

o Perform peak fitting and deconvolution of the high-resolution spectra to identify the
different chemical states.

= For the Al 2p spectrum, look for peaks corresponding to metallic Al (around 72.8 eV)
and Al-O bonds (around 74-75 eV) if an oxide is present. Aluminum silicide peaks may
be shifted slightly from the metallic Al position.

» For the Si 2p spectrum, identify peaks for elemental Si (around 99.3 eV), Si-O bonds (in
SiOz, around 103.3 eV), and Si-Al bonds in the silicide.

o Quantify the atomic concentrations of the elements from the peak areas, corrected by

relative sensitivity factors.

Visualizations
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Caption: Experimental workflow for fabricating and characterizing aluminum silicide contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Aluminum Silicide in
Semiconductor Devices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3079330#using-aluminium-silicide-in-semiconductor-
devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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